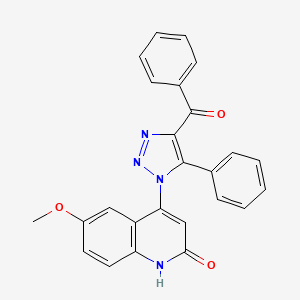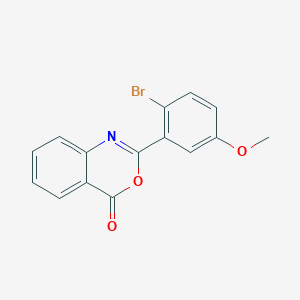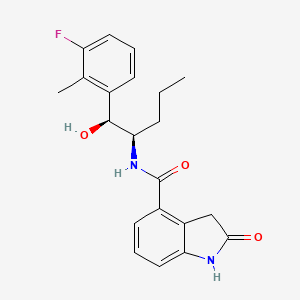
A1AT modulator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A1AT modulator 1 is a compound known for its potent inhibition of Z alpha-1-antitrypsin polymerization. Alpha-1-antitrypsin is a protein produced in the liver that functions as a protease inhibitor, specifically targeting neutrophil elastase. This compound exhibits a pIC50 of 8.3, indicating its high efficacy in inhibiting the polymerization process .
Chemical Reactions Analysis
A1AT modulator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include solvents like DMSO, PEG300, and Tween 80 . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
A1AT modulator 1 has a wide range of scientific research applications. It is primarily used in the study of alpha-1-antitrypsin deficiency-related lung diseases, such as chronic obstructive pulmonary disease (COPD) and emphysema . By increasing the levels of functional alpha-1-antitrypsin in the bloodstream, this compound helps mitigate the destructive effects of neutrophil elastase on lung tissue.
Mechanism of Action
The mechanism of action of A1AT modulator 1 involves stabilizing the alpha-1-antitrypsin protein, correcting its folding, or increasing its production . This compound works by enhancing the secretion of functional alpha-1-antitrypsin protein from liver cells into the bloodstream, thereby increasing its availability to neutralize neutrophil elastase. It also stabilizes the alpha-1-antitrypsin protein in the bloodstream, extending its half-life and enhancing its inhibitory activity .
Comparison with Similar Compounds
A1AT modulator 1 is unique in its ability to potently inhibit Z alpha-1-antitrypsin polymerization. Similar compounds include other alpha-1-antitrypsin modulators that aim to enhance or restore the function of the alpha-1-antitrypsin protein . These compounds may work through different mechanisms, such as correcting protein misfolding, increasing protein production, or stabilizing the protein in the bloodstream. The uniqueness of this compound lies in its high efficacy and specific targeting of Z alpha-1-antitrypsin polymerization .
Properties
Molecular Formula |
C21H23FN2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(1S,2R)-1-(3-fluoro-2-methylphenyl)-1-hydroxypentan-2-yl]-2-oxo-1,3-dihydroindole-4-carboxamide |
InChI |
InChI=1S/C21H23FN2O3/c1-3-6-18(20(26)13-7-4-9-16(22)12(13)2)24-21(27)14-8-5-10-17-15(14)11-19(25)23-17/h4-5,7-10,18,20,26H,3,6,11H2,1-2H3,(H,23,25)(H,24,27)/t18-,20+/m1/s1 |
InChI Key |
MSZBLPYPBQYDNI-QUCCMNQESA-N |
Isomeric SMILES |
CCC[C@H]([C@H](C1=C(C(=CC=C1)F)C)O)NC(=O)C2=C3CC(=O)NC3=CC=C2 |
Canonical SMILES |
CCCC(C(C1=C(C(=CC=C1)F)C)O)NC(=O)C2=C3CC(=O)NC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


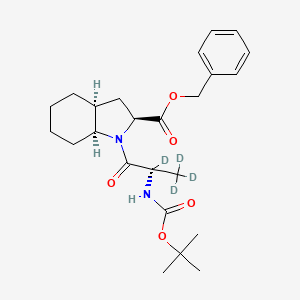

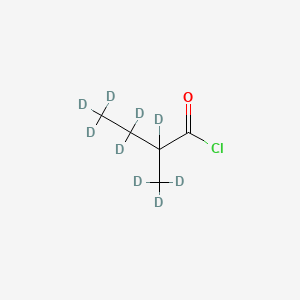
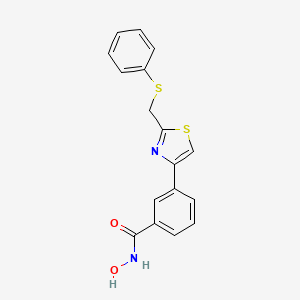
![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
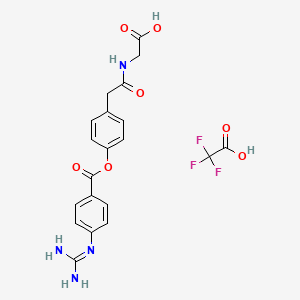
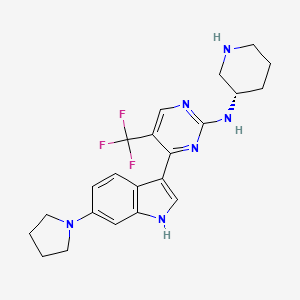
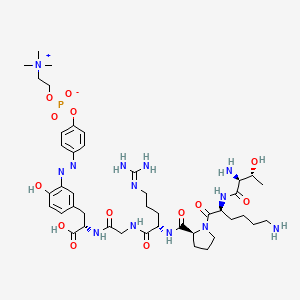
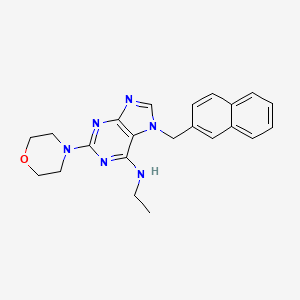
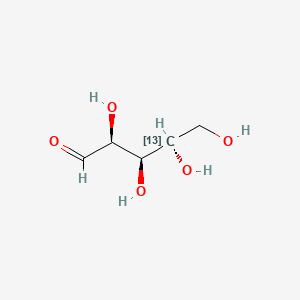
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
